

5-Bromo-2-trifluoromethylpyridine molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromo-2-trifluoromethylpyridine

Cat. No.: B1273635

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An In-depth Technical Guide to **5-Bromo-2-trifluoromethylpyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-trifluoromethylpyridine**, a key building block in modern medicinal and agrochemical research. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in chemical synthesis.

Core Molecular Data

5-Bromo-2-trifluoromethylpyridine is a substituted pyridine ring, featuring a bromine atom at the 5-position and a trifluoromethyl group at the 2-position. These functional groups impart unique reactivity and properties that are highly valuable in the synthesis of complex molecules.

Property	Data	Citations
Molecular Formula	C ₆ H ₃ BrF ₃ N	[1][2]
Molecular Weight	225.99 g/mol	[1]
CAS Number	436799-32-5	[1][2]
Appearance	White powder or crystalline powder	[2]
Melting Point	41-45 °C	[3]

Applications in Research and Drug Development

The unique structural features of **5-Bromo-2-trifluoromethylpyridine** make it a versatile reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[4] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[5][6] The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions and metal-halogen exchange.[5]

This compound is a crucial intermediate for introducing the trifluoromethylpyridine moiety into larger molecules, a common strategy in the design of enzyme inhibitors and receptor modulators.[5] Its application has been noted in the synthesis of compounds targeting a range of biological endpoints.

Key Synthetic Reactions and Experimental Protocols

5-Bromo-2-trifluoromethylpyridine is frequently utilized in functionalization reactions to build more complex molecular architectures. Below are detailed protocols for two common and powerful transformations: lithiation followed by electrophilic quench, and the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: Lithiation and Electrophilic Quench

This procedure describes the regioselective deprotonation at the C-4 position using a strong base, followed by the addition of an electrophile. This method is effective for introducing a variety of functional groups.

Materials:

- **5-Bromo-2-trifluoromethylpyridine**
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether or ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Dry, inert atmosphere (Argon or Nitrogen)
- Dry glassware

Procedure:

- **Reaction Setup:** Under an inert atmosphere, dissolve **5-Bromo-2-trifluoromethylpyridine** (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
- **Electrophilic Quench:** Add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the

temperature at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then slowly warm to room temperature and stir for an additional 1-3 hours.[7]

- Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond at the 5-position of the pyridine ring.

Materials:

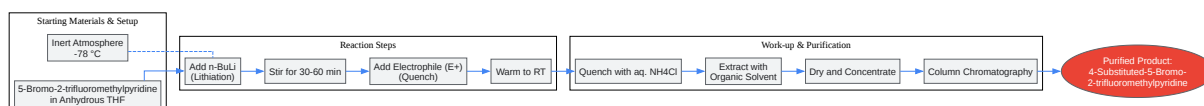
- **5-Bromo-2-trifluoromethylpyridine**
- Arylboronic acid or ester (1.1-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equivalents)
- Degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
- Dry, inert atmosphere (Argon or Nitrogen)
- Dry glassware

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add **5-Bromo-2-trifluoromethylpyridine** (1.0 equivalent), the arylboronic acid or ester, the base, and the palladium catalyst.
- **Solvent Addition:** Add the degassed solvent system to the flask.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- **Work-up:** Cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the catalyst.
- **Extraction:** Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.

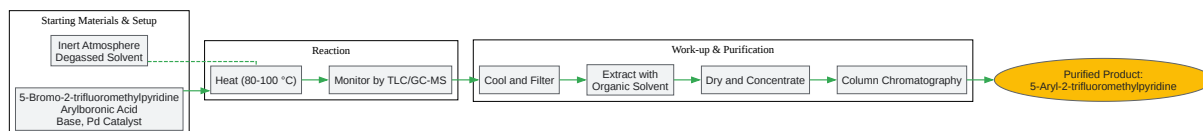
Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the key experimental procedures described above.



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Caption: Workflow for Lithiation and Electrophilic Quench.



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